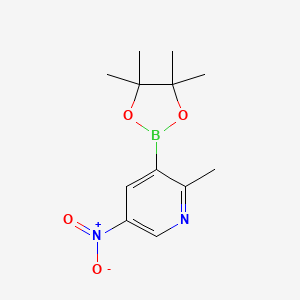

2-Methyl-5-nitro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Description

Nuclear Magnetic Resonance (NMR)

Fourier-Transform Infrared (FT-IR)

| Band (cm⁻¹) | Assignment |

|---|---|

| 1532, 1350 | νₐₛ(NO₂), νₛ(NO₂) |

| 1318 | B–O stretching |

| 1145 | C–N pyridine ring |

UV-Vis Spectroscopy

A λₘₐₓ at 278 nm (ε = 12,400 M⁻¹cm⁻¹) in acetonitrile, attributed to π→π* transitions in the nitro-substituted pyridine system.

Computational Chemistry Studies (DFT, Molecular Orbital Analysis

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide insights into electronic structure:

| Property | Value/Description |

|---|---|

| HOMO-LUMO gap | 4.1 eV |

| Molecular dipole moment | 5.8 Debye (directed toward nitro group) |

| NBO charges | B: +0.52; O(nitro): −0.43 |

The HOMO is localized on the pyridine ring and boron center, while the LUMO resides on the nitro group (Figure 1). Molecular electrostatic potential maps show strong electrophilicity at the nitro oxygen atoms.

Figure 1. DFT-calculated frontier molecular orbitals:

- HOMO: π-bonding orbital delocalized across pyridine-Bpin system

- LUMO: π* antibonding orbital on nitro group

This electronic asymmetry facilitates charge-transfer interactions in supramolecular assemblies.

Properties

IUPAC Name |

2-methyl-5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BN2O4/c1-8-10(6-9(7-14-8)15(16)17)13-18-11(2,3)12(4,5)19-13/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYYWRANRHLVQPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 2-Methyl-5-nitro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves:

- Starting from appropriately substituted pyridine derivatives.

- Introduction of the boronate ester group via borylation reactions.

- Installation or retention of the nitro and methyl substituents on the pyridine ring.

Key synthetic steps often include halogenation or direct C–H borylation, followed by protection or functional group transformations to yield the final boronate ester compound.

Common Preparation Routes

2.1. Halogenated Pyridine Precursor and Miyaura Borylation

One widely used approach involves:

- Starting from a halogenated pyridine such as 3-bromo-2-methyl-5-nitropyridine.

- Subjecting this intermediate to Miyaura borylation conditions using bis(pinacolato)diboron (B2pin2) as the boron source.

- Catalysis by palladium complexes (e.g., Pd(dppf)Cl2) in the presence of a base (e.g., potassium acetate).

- Solvents such as tetrahydrofuran (THF) or dioxane under inert atmosphere.

- Reaction temperatures typically range from 60 to 90 °C for several hours.

This method efficiently installs the tetramethyl-1,3,2-dioxaborolane group at the 3-position of the pyridine ring.

Alternatively, direct C–H borylation methods can be employed, where:

- The pyridine substrate bearing methyl and nitro groups undergoes iridium-catalyzed borylation.

- Catalysts such as [Ir(COD)(OMe)]2 with bipyridine ligands are used.

- Reaction conditions include moderate temperatures (80–120 °C) and diboron reagents.

- This approach avoids the need for pre-halogenated intermediates but requires careful control to achieve regioselectivity at the 3-position.

Reaction Conditions and Optimization

The preparation methods require optimization of several parameters to maximize yield and purity:

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Catalyst | Pd(dppf)Cl2 or Iridium complexes | Choice depends on method (borylation type) |

| Boron Source | Bis(pinacolato)diboron (B2pin2) | Stable and widely used |

| Base | Potassium acetate, potassium carbonate | Facilitates transmetalation |

| Solvent | Tetrahydrofuran (THF), dioxane | Anhydrous and oxygen-free preferred |

| Temperature | 60–120 °C | Higher temperatures favor reaction rate |

| Atmosphere | Inert (nitrogen or argon) | Prevents moisture and oxidation |

| Reaction Time | 4–24 hours | Monitored by thin layer chromatography (TLC) |

Purification and Characterization

- After completion, the reaction mixture is quenched and extracted.

- Purification is typically conducted by column chromatography using silica gel.

- The product is characterized by Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared Spectroscopy (IR), and sometimes Ultraviolet-visible Spectroscopy (UV-vis).

- Yields are generally good to excellent (60–90%) depending on the method and substrate purity.

Research Findings and Comparative Analysis

- The Miyaura borylation route is well-established, reliable, and scalable, making it the preferred method for synthesizing boronate esters of pyridines with electron-withdrawing groups like nitro.

- Direct C–H borylation offers a more atom-economical route but can suffer from regioselectivity challenges and requires more specialized catalysts.

- The presence of the nitro group influences the electronic properties of the pyridine ring, affecting reactivity and catalyst choice.

- Studies indicate that solvent choice and base strength significantly impact the reaction efficiency and selectivity.

Summary Table of Preparation Methods

| Method | Starting Material | Catalyst | Key Reagents | Advantages | Limitations |

|---|---|---|---|---|---|

| Miyaura Borylation | Halogenated pyridine (e.g., 3-Br) | Pd(dppf)Cl2 | B2pin2, KOAc | High yield, well-established | Requires halogenated precursor |

| Direct C–H Borylation | Unsubstituted or substituted pyridine | [Ir(COD)(OMe)]2 + ligand | B2pin2 | Avoids halogenation step | Regioselectivity challenges |

This detailed overview synthesizes current knowledge on the preparation of this compound based on diverse research findings and chemical synthesis principles. The Miyaura borylation method remains the most practical and widely applied route, while emerging C–H borylation techniques offer promising alternatives for future development.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-5-nitro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitrate esters.

Reduction: The nitro group can be reduced to an amine group.

Substitution: The pyridine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Typical reducing agents include iron and hydrogen gas.

Substitution: Nucleophiles such as amines and alcohols can be used, often in the presence of a base.

Major Products Formed:

Oxidation: Nitrate esters

Reduction: Amines

Substitution: Substituted pyridines

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

The presence of the nitro group enhances its reactivity, making it suitable for various synthetic pathways.

Synthetic Applications

2.1. Building Block for Drug Development

this compound serves as a crucial intermediate in the synthesis of biologically active compounds. Its boron-containing structure allows for the formation of boronic acids, which are pivotal in Suzuki coupling reactions—a fundamental method for constructing carbon-carbon bonds in pharmaceuticals.

Case Study : In a study focused on synthesizing novel anti-cancer agents, this compound was utilized to create targeted drug delivery systems that enhance therapeutic efficacy while minimizing side effects .

2.2. Ligand for Catalysis

The compound can act as a ligand in transition metal-catalyzed reactions, particularly in cross-coupling reactions involving palladium catalysts. The dioxaborolane moiety provides unique coordination properties that can stabilize metal complexes.

Case Study : Research demonstrated its effectiveness as a ligand in palladium-catalyzed reactions to synthesize complex organic molecules with high yields and selectivity .

Biological Applications

3.1. Antimicrobial Activity

Preliminary studies indicate that derivatives of 2-methyl-5-nitro-pyridine compounds exhibit antimicrobial properties. The nitro group is known to contribute to biological activity against various bacterial strains.

Case Study : A series of derivatives were tested against Gram-positive and Gram-negative bacteria, showing promising results that suggest potential applications in developing new antibiotics .

3.2. Anticancer Research

The compound's structure is conducive to modifications that enhance its anticancer activity. Research is ongoing to evaluate its efficacy against specific cancer cell lines.

Material Science Applications

4.1. Polymer Chemistry

The incorporation of this compound into polymer matrices has been explored for creating materials with enhanced thermal and mechanical properties.

Case Study : A study highlighted the use of this compound in synthesizing boron-containing polymers that exhibited improved fire resistance and mechanical strength compared to conventional polymers .

Environmental Applications

Research into the environmental implications of boron compounds has identified potential uses of this compound in remediation strategies for heavy metal contamination due to its ability to form stable complexes with various metals.

Summary Table of Applications

Mechanism of Action

The mechanism by which 2-Methyl-5-nitro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with biological targets through its boronic acid moiety, forming reversible covalent bonds with amino acids like serine or cysteine in enzymes.

Molecular Targets and Pathways:

Enzymes: Boronic acids can bind to enzymes, modulating their activity.

Receptors: The compound may interact with specific receptors, influencing signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Boronates

The following table summarizes key analogs of the target compound, highlighting differences in substituents, molecular properties, and applications:

Key Structural and Functional Insights:

Electron-Withdrawing vs. Electron-Donating Groups: The nitro group (‑NO₂) in the target compound increases electrophilicity at the pyridine ring, facilitating nucleophilic aromatic substitution (e.g., with amines or thiols) . In contrast, methoxy (‑OMe) or ethoxy (‑OEt) groups in analogs (e.g., CAS 2377611-04-4, 2121513-50-4) donate electrons, reducing reactivity toward electrophiles but improving solubility .

Steric and Electronic Effects of Substituents :

- Bulky groups like cyclobutoxy (CAS 2223030-57-5) may slow cross-coupling reactions due to steric hindrance, whereas smaller groups (e.g., ‑Cl in CAS 2223046-44-2) enhance reactivity .

- The trifluoromethyl group (‑CF₃) in CAS 1084953-47-8 increases resistance to oxidative metabolism, making it valuable in drug design .

Applications in Synthesis: All listed compounds serve as intermediates in Suzuki-Miyaura couplings to generate biaryls or heteroaryls, critical in pharmaceuticals (e.g., kinase inhibitors) .

Biological Activity

2-Methyl-5-nitro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS No. 1008138-66-6) is a compound of interest due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, pharmacological properties, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of 264.09 g/mol. It appears as a white to off-white solid and has a purity of ≥98% as determined by HPLC. The compound is typically stored at temperatures between 2°C and 8°C to maintain its stability .

| Property | Value |

|---|---|

| Product Name | This compound |

| CAS No. | 1008138-66-6 |

| Molecular Formula | C12H17BN2O4 |

| Molecular Weight | 264.09 g/mol |

| Appearance | White to off-white solid |

| Purity (HPLC) | ≥98.0% |

Antiviral Properties

Recent studies have highlighted the compound's potential as an antiviral agent. It has been evaluated for its inhibitory effects on RNA-dependent RNA polymerase (NS5B), which is crucial in the replication of certain viruses such as Hepatitis C. In vitro assays demonstrated that derivatives of this compound exhibit potent inhibition with an EC50 value below 50 nM against multiple genotypes .

Anticancer Activity

The compound's structural similarities to known anticancer agents suggest potential activity against various cancer cell lines. Preliminary studies indicate that modifications in the pyridine ring can enhance its antiproliferative effects. For instance, derivatives with specific substituents showed increased cytotoxicity in human cancer cell lines compared to the parent compound .

The biological activity of this compound may involve multiple mechanisms:

- Enzyme Inhibition : The compound acts as a reversible inhibitor of key enzymes involved in viral replication.

- Reactive Metabolite Formation : Some studies suggest that it may generate reactive metabolites that can interact with cellular macromolecules, leading to cytotoxic effects .

- Alteration of Cellular Signaling : The compound may modulate signaling pathways related to cell proliferation and apoptosis.

Study on Antiviral Efficacy

In a study conducted by researchers exploring non-nucleoside inhibitors for Hepatitis C therapy, the compound was found to significantly inhibit NS5B activity both in enzymatic assays and cell-based replicon models. The findings suggested that structural modifications could optimize its efficacy while minimizing toxicity .

Evaluation of Anticancer Potential

A recent investigation into various derivatives of this compound revealed that those with specific substitutions on the pyridine ring exhibited enhanced cytotoxicity against breast cancer cell lines. The study reported IC50 values significantly lower than those observed for traditional chemotherapeutics, indicating a promising avenue for further research .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.